4-(Trifluoromethyl)benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
1065076-52-9 |
|---|---|
Molecular Formula |
C9H5F3O |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5H |
InChI Key |
VLACSJKCZFFVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Trifluoromethyl Benzofuran and Its Structural Analogs
De Novo Benzofuran (B130515) Ring Construction with Trifluoromethyl Installation
A primary strategy for synthesizing trifluoromethylated benzofurans involves building the heterocyclic ring from acyclic precursors that already contain or will receive the trifluoromethyl substituent. This approach allows for significant structural diversity.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful method for forming the benzofuran core, typically by creating a C-O or C-C bond within a suitably functionalized aromatic precursor.
The cyclization of o-alkynylphenols is a widely employed and efficient route to 2-substituted and 2,3-disubstituted benzofurans. mdpi.comresearchgate.net This transformation can be catalyzed by a variety of metals, each offering distinct advantages in terms of reaction conditions and substrate scope.
A range of catalysts have been shown to be effective for this cyclization, including:
Indium(III)-catalyzed: Mechanistic studies suggest that the reaction proceeds through a π-Lewis acid activation of the alkyne by indium(III), followed by the nucleophilic addition of the phenol (B47542) and subsequent protodemetalation. researchgate.net
Cu(I)-catalyzed: Copper(I) salts, such as CuI and CuCl, have been successfully used to promote the cyclization. mdpi.comresearchgate.net For instance, a combination of CuCl and Cs2CO3 provides a practical method for synthesizing 2-substituted benzofurans under mild conditions with high yields. researchgate.net A domino cyclization/trifluoromethylation of 2-alkynylphenols using a fluoroform-derived CuCF3 reagent has also been developed. researchgate.net
Rh(I)-catalyzed: Rhodium(I) complexes are also efficient catalysts for this transformation. mdpi.comresearchgate.net
Au-catalyzed: Gold catalysts, known for their carbophilicity, can activate the alkyne for nucleophilic attack by the phenolic oxygen. mdpi.comresearchgate.net This has been applied to the synthesis of trifluoromethylated benzofurans. acs.org
p-TsOH-MW: Microwave-assisted synthesis using p-toluenesulfonic acid (p-TsOH) offers a metal-free alternative for the cyclization of o-alkynylphenols. mdpi.comresearchgate.netwikipedia.org
FeCl3-mediated: Iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans. mdpi.comnih.gov It has also been used in the ring-closing reaction of substituted alkynyl benzenes to furnish benzofuran derivatives. researchgate.netnih.gov
P4-tBu-catalyzed: The organic superbase phosphazene P4-tBu catalyzes the intramolecular cyclization of o-alkynylphenyl ethers under mild, metal-free conditions to produce 2,3-disubstituted benzofurans. mdpi.comnih.gov
| Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| Indium(III) | o-Alkynylphenols | 2-Substituted Benzofurans | π-Lewis acid activation of alkyne. researchgate.net |
| Cu(I) | o-Alkynylphenols | 2-Substituted Benzofurans | Mild conditions, high yields. researchgate.net Domino cyclization/trifluoromethylation possible. researchgate.net |
| Rh(I) | o-Alkynylphenols | 2-Substituted Benzofurans | Efficient cyclization catalyst. mdpi.comresearchgate.net |
| Au | o-Alkynylphenols | 2-Substituted Benzofurans | Carbophilic activation of alkyne. mdpi.comresearchgate.net |
| p-TsOH-MW | o-Alkynylphenols | 2-Substituted Benzofurans | Metal-free, microwave-assisted. mdpi.comresearchgate.net |
| FeCl3 | Electron-rich Aryl Ketones, Alkynyl Benzenes | Substituted Benzofurans | Mediates intramolecular cyclization. mdpi.comnih.govresearchgate.netnih.gov |
| P4-tBu | o-Alkynylphenyl Ethers | 2,3-Disubstituted Benzofurans | Metal-free, superbase catalysis. mdpi.comnih.gov |
Iodocyclization offers a method to construct the benzofuran ring while simultaneously introducing an iodine atom, which can serve as a handle for further functionalization. A one-pot synthesis of 3-trifluoromethylbenzofurans has been developed via a tandem iodocyclization and trifluoromethylation of 2-alkynylanisoles. dntb.gov.uathieme-connect.com This process involves reacting the substrate with molecular iodine, followed by the addition of a trifluoromethyl source like TMSCF3 and a copper(I) catalyst. thieme-connect.com
| Catalyst System | Substrates | Product | Yield | Enantiomeric Excess (ee) |
| Chiral BOX/Cu(II) | Substituted Phenols, Trifluoropyruvates | 3-Hydroxy-3-trifluoromethyl benzofuran-2-ones | Up to 94% | Up to >99% |
Intermolecular Annulation and Coupling Methodologies
Intermolecular reactions involve the coupling of two or more separate molecules to construct the benzofuran ring system.
Phosphine-catalyzed annulation reactions provide a metal-free approach to benzofuran synthesis. For instance, treatment of o-hydroxy-substituted p-quinone methides with phosphine, an acyl chloride, and a base can lead to the formation of functionalized benzofurans through a sequence of 1,6-phospha-Michael addition, O-acylation, and a subsequent Wittig-type pathway. nih.gov
[3+2] Annulation Protocols (e.g., quinine-derived urea (B33335) catalysis)
A notable strategy for constructing complex benzofuran-containing structures involves [3+2] annulation reactions. These cycloadditions can be catalyzed by chiral organocatalysts to achieve high levels of stereocontrol.
A highly enantioselective [3+2] annulation has been developed using a quinine-derived urea catalyst. bohrium.comrsc.orgrsc.org This method merges N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones to produce complex spiro[benzofuran-pyrrolidine]indolinedione architectures. bohrium.comrsc.orgrsc.org These products feature strategically positioned trifluoromethyl groups. bohrium.comrsc.orgrsc.org The reaction is characterized by low catalyst loadings, energy efficiency, and a broad substrate scope, delivering excellent yields and high stereocontrol. bohrium.comrsc.orgrsc.org Mechanistic studies, including SC-XRD and NMR NOE analyses, have been used to understand the stereochemical outcomes. bohrium.comrsc.orgrsc.org
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Quinine-derived urea | N-2,2,2-trifluoroethylisatin ketimines | 3-Alkylidene benzofuranones | Spiro[benzofuran-pyrrolidine]indolinedione | Up to 98% | >20:1 | 99:1 |
Late-Stage Trifluoromethylation of Pre-formed Benzofuran Scaffolds
Late-stage functionalization is an attractive approach as it allows for the direct modification of complex molecules, providing rapid access to novel analogs. Several methods have been developed for the late-stage trifluoromethylation of the benzofuran core.
Direct C-H Trifluoromethylation Strategies (e.g., ligand- and additive-free methods, radical addition mechanisms)
Direct C-H trifluoromethylation of heteroarenes is a powerful tool for introducing trifluoromethyl groups. A highly selective, copper-catalyzed C2-H trifluoromethylation of indoles has been reported, which is also applicable to other heterocycles like benzofuran. frontiersin.orgnih.govfrontiersin.org This method utilizes a removable directing group and can proceed under ambient conditions without the need for external ligands or additives. frontiersin.orgnih.govfrontiersin.org The reaction is believed to proceed through a radical mechanism. frontiersin.orgnih.govfrontiersin.org For benzofuran, direct deprotonation typically occurs at the most acidic C2 position, leading to the formation of 2-trifluoromethylated benzofuran in high yield. frontiersin.orgnih.govresearchgate.net
Visible-light-induced methods have also been developed for the trifluoromethylation of 1,6-enynes to produce CF3-containing benzofurans. rsc.org This metal-free approach uses a photoredox catalyst and avoids the need for harsh oxidants. rsc.org
| Method | Catalyst/Reagent | Position of Trifluoromethylation | Yield |
| Copper-catalyzed C-H trifluoromethylation | CuSO4·5H2O | C2 | 88% |
| Visible-light-induced tandem radical cyclization | Photoredox catalyst, CF3SO2Na | C2 | Moderate to good |
Electrophilic Trifluoromethylation (e.g., using trifluoromethyl iodide and copper)
Electrophilic trifluoromethylating agents are commonly used to introduce the CF3 group. A copper-catalyzed direct perfluoroalkylation of heteroarenes, including benzofurans, has been developed using perfluoroalkyl iodides. ulb.ac.be This method, which uses a simple copper(I) iodide and phenanthroline catalytic system, demonstrates high regioselectivity. ulb.ac.be The reaction can be extended to trifluoromethylation using trifluoromethyl iodide, providing the corresponding trifluoromethylated benzofuran. ulb.ac.be
Another approach involves the use of Togni's reagent, an electrophilic trifluoromethylating agent, in a copper-catalyzed oxygen trifluoromethylation of o-vinyl-N-alkylamides to synthesize trifluoromethyl-containing iminoisobenzofurans. rsc.orgrsc.org
| Catalyst/Reagent | Substrate | Product |
| CuI / Phenanthroline / CF3I | Benzofuran | Trifluoromethylated benzofuran |
| CuBr·Me2S / Togni's reagent | o-Vinyl-N-alkylamide | Trifluoromethyl-containing iminoisobenzofuran |
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often involves the use of reagents that can deliver a CF3 anion. Fluoroform (HCF3) has been explored as a precursor for nucleophilic trifluoromethylation. researchgate.net However, the direct use of the CF3 anion is challenging due to its instability. researchgate.net The synthesis of 2- and 3-(trifluoromethyl)benzofurans has been achieved through the reaction of the corresponding bromobenzofurans with trifluoromethyl iodide in the presence of copper. researchgate.net
An efficient two-step method has been developed for synthesizing 2-(trifluoromethyl)benzoheteroles starting from commercially available hydrofluoroolefins (HFOs). nih.gov This process involves a Suzuki-Miyaura coupling followed by a base-induced nucleophilic 5-endo-trig cyclization to form the 2-trifluoromethylated benzofuran. nih.gov
Acid-Promoted Trifluoromethylselenolation of Benzofurans
A Brønsted acid-promoted trifluoromethylselenolation of benzofurans has been developed using a stable and easily prepared electrophilic trifluoromethylselenolating reagent, Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate. researchgate.netglobalauthorid.com This method provides a range of SeCF3-substituted benzofuran derivatives in moderate to good yields with excellent regioselectivity. researchgate.net The reaction is proposed to proceed via activation of the reagent by the Brønsted acid, followed by nucleophilic attack by the benzofuran. researchgate.net
Furthermore, an iron-chloride-catalyzed ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes can furnish substituted benzofuran derivatives. nih.gov
| Method | Reagent | Catalyst | Product |
| Brønsted acid-promoted trifluoromethylselenolation | Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate | Triflic acid (TfOH) | SeCF3-substituted benzofuran |
| Iron-chloride-catalyzed ring-closing | Trifluoromethylselenolating reagent and substituted alkynyl benzenes | FeCl3 | Substituted benzofuran derivative |
Synthesis via Functional Group Transformation and Derivatization
The synthesis of trifluoromethyl-substituted benzofurans can also be achieved through the transformation of other functional groups. One such method involves the homologation of salicylaldehyde (B1680747) derivatives using in situ generated trifluoromethyldiazomethane (F3CCHN2). acs.org This reaction, mediated by a Lewis acid like BF3•OEt2, affords 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ols. acs.org These furanols can then be dehydrated to furnish the corresponding C3-substituted trifluoromethyl benzofurans. acs.org
Conversion of Trifluoromethyl-Substituted Dihydrobenzofuranols to Benzofurans
A direct route to trifluoromethyl-substituted benzofurans involves the synthesis and subsequent dehydration of trifluoromethyl-substituted dihydrobenzofuranols. acs.orgnih.gov This two-step process begins with the reaction of commercially available salicylaldehydes with trifluoromethyldiazomethane (F₃CCHN₂), generated in situ. acs.orgacs.org The reaction is typically mediated by a Lewis acid, with boron trifluoride etherate (BF₃•OEt₂) being particularly effective. acs.org This initial step yields 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol intermediates. acs.org
The transformation of these dihydrobenzofuranols into the corresponding benzofurans is achieved through a dehydration reaction. acs.org A common method involves refluxing the dihydrobenzofuranol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TsOH), utilizing azeotropic removal of water to drive the reaction to completion. acs.orgacs.org This process has been demonstrated to be efficient, providing the desired C3-substituted trifluoromethyl benzofuran in good yield. acs.orgacs.org
Table 1: Synthesis of Trifluoromethyl-Substituted Dihydrobenzofuranols from Salicylaldehydes
| Starting Salicylaldehyde | Lewis Acid | Product | Yield | Citation |
|---|---|---|---|---|
| Salicylaldehyde | ZrCl₄ | 3-Trifluoromethyl-2,3-dihydrobenzofuran-2-ol | 18% | acs.org |
| Salicylaldehyde | BF₃•OEt₂ | 3-Trifluoromethyl-2,3-dihydrobenzofuran-2-ol | 82% | acs.org |
| 5-Bromosalicylaldehyde | BF₃•OEt₂ | 5-Bromo-3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol | 85% | acs.org |
| 3,5-Di-tert-butylsalicylaldehyde | BF₃•OEt₂ | 3,5-Di-tert-butyl-3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol | 78% | acs.org |
This interactive table summarizes the yields for the synthesis of various dihydrobenzofuranols.
The subsequent dehydration of 5-bromo-3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol successfully yields the corresponding 5-bromo-3-(trifluoromethyl)benzofuran. acs.orgacs.org
Pummerer Annulation/Cross-Coupling Strategies for Substituted Benzofurans
A versatile and modular approach for synthesizing multisubstituted benzofurans, including those with trifluoromethyl groups, utilizes an extended Pummerer annulation followed by a cross-coupling reaction. nih.govoup.comdivyarasayan.org This strategy allows for the direct conversion of simple phenols into benzofuran structures. nih.gov
The key step is the Pummerer annulation of phenols with ketene (B1206846) dithioacetal monoxides (KDMs), often activated by an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O). nih.govoup.comnih.gov This reaction provides 2-methylsulfanylbenzo[b]furans. oup.com For the synthesis of trifluoromethylated analogs, a trifluoromethylketene dithioacetal monoxide is used, which directly installs a trifluoromethyl group at the 3-position of the benzofuran ring. nih.gov
The mechanism involves the activation of the KDM by the anhydride, followed by a reaction with the phenol. divyarasayan.org A charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement then occurs, leading to cyclization and subsequent elimination to form the benzofuran ring. divyarasayan.org The resulting 2-methylsulfanyl group is a valuable handle for further diversification through cross-coupling reactions, such as nickel-catalyzed arylations, enabling the synthesis of a wide array of multisubstituted benzofurans. nih.govresearchgate.net
Table 2: Pummerer Annulation for Trifluoromethylbenzofuran Synthesis
| Phenol Substrate | Reagent | Product | Yield | Citation |
|---|---|---|---|---|
| Phenol | Trifluoromethylketene dithioacetal monoxide, Tf₂O | 2-Methylsulfanyl-3-trifluoromethylbenzo[b]furan | 95% | nih.gov |
| 4-Methoxyphenol | Trifluoromethylketene dithioacetal monoxide, Tf₂O | 5-Methoxy-2-methylsulfanyl-3-trifluoromethylbenzo[b]furan | 94% | nih.gov |
| 4-Chlorophenol | Trifluoromethylketene dithioacetal monoxide, Tf₂O | 5-Chloro-2-methylsulfanyl-3-trifluoromethylbenzo[b]furan | 86% | nih.gov |
This interactive table shows the yields for the synthesis of 2-methylsulfanyl-3-trifluoromethylbenzo[b]furans from various phenols.
Nickel-Catalyzed Defluorinative Arylation and Cross-Coupling
Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of complex benzofurans, particularly through the challenging activation of carbon-fluorine (C–F) bonds. beilstein-journals.orgnih.govresearchgate.net This methodology allows for the defluorinative cross-coupling of fluorobenzofurans with various coupling partners, such as arylboronic acids. beilstein-journals.orgbeilstein-journals.org
The reaction proceeds under mild conditions and involves the formation of nickelacyclopropane intermediates from the interaction of a zero-valent nickel species with the 2-fluorobenzofuran. beilstein-journals.orgresearchgate.netbeilstein-journals.org Subsequent β-fluorine elimination from this intermediate facilitates the activation of the aromatic C–F bond, leading to a formal oxidative addition. beilstein-journals.orgresearchgate.net Transmetalation with an arylboronic acid followed by reductive elimination yields the desired 2-arylbenzofuran. beilstein-journals.org
This strategy exhibits excellent functional group tolerance and can be used orthogonally with other C-X (X = Br) bonds. beilstein-journals.orgbeilstein-journals.org For instance, a palladium catalyst can selectively activate a C–Br bond on a benzofuran ring, leaving a C–F bond intact for a subsequent nickel-catalyzed defluorinative arylation. beilstein-journals.orgnii.ac.jp This sequential coupling allows for the controlled introduction of two different aryl groups onto the benzofuran scaffold, as demonstrated by the synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran. beilstein-journals.orgbeilstein-journals.org
Table 3: Nickel-Catalyzed Defluorinative Coupling of 2-Fluorobenzofurans with Arylboronic Acids
| 2-Fluorobenzofuran Substrate | Arylboronic Acid | Product | Yield | Citation |
|---|---|---|---|---|
| 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | 2-(m-Tolyl)naphtho[2,1-b]furan | 99% | beilstein-journals.orgbeilstein-journals.org |
| 2-Fluorobenzofuran | Phenylboronic acid | 2-Phenylbenzofuran | 96% | nii.ac.jp |
| 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | Phenylboronic acid | 2-Phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran | 81% | beilstein-journals.orgbeilstein-journals.org |
| 2-Fluorobenzofuran | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 78% | nii.ac.jp |
This interactive table displays the results of various nickel-catalyzed defluorinative coupling reactions.
Strategies Involving Substituent Migration
An unconventional and innovative method for synthesizing highly substituted benzofurans involves a reaction cascade that includes a substituent migration. rsc.orgrsc.org This strategy allows for the preparation of benzofuran structures that would be challenging to access through traditional methods. tus.ac.jp
The reaction typically involves treating a 2,6-disubstituted phenol with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (TFAA). rsc.orgtus.ac.jpresearchgate.net This process initiates a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgresearchgate.net The key feature of this transformation is that the formation of a positively charged intermediate enables one of the ortho substituents on the phenol to migrate to an adjacent position on the aromatic ring during the formation of the benzofuran ring. tus.ac.jp This unique mechanism allows for the synthesis of multi-aryl-substituted and even fully substituted benzofurans. rsc.orgresearchgate.net
This method has been shown to be versatile, with a wide range of 2,6-disubstituted phenols and alkynyl sulfoxides serving as viable substrates. rsc.org The discovery of this substituent migration pathway opens new avenues for creating complex and highly functionalized benzofuran derivatives. tus.ac.jpquantumzeitgeist.com
Asymmetric Synthesis of Chiral Trifluoromethylated Benzofuran Structures
The development of asymmetric methods to synthesize chiral molecules is crucial in medicinal chemistry. For trifluoromethylated benzofurans, enantioselective strategies have been developed to produce optically pure structures, particularly chiral benzofuranones. acs.orgnih.gov
One notable method is a highly enantioselective and regioselective tandem Friedel–Crafts/lactonization reaction. acs.orgnih.govresearchgate.net This reaction provides direct access to 3-hydroxy-3-trifluoromethyl benzofuran-2-ones with excellent yields and high enantiomeric excess (ee). nih.gov The process is catalyzed by a chiral Lewis acid, which controls the stereochemical outcome of the reaction between a phenol and a trifluoropyruvate. acs.orgnih.gov Mechanistic studies suggest that specific interactions between the phenolic hydroxyl group and the trifluoropyruvate are critical for achieving high enantio- and regioselectivity. acs.orgnih.gov This method has proven to be robust and scalable, demonstrating its potential utility in pharmaceutical synthesis. acs.orgresearchgate.net
Other approaches to chiral benzofuran structures include the enantioselective synthesis of 2,3-dihydrobenzofurans through sequential C-H insertion reactions catalyzed by rhodium and palladium complexes. pharmtech.com While not directly demonstrated for 4-(trifluoromethyl)benzofuran, these asymmetric strategies represent the state-of-the-art in creating chiral benzofuran-containing scaffolds. pharmtech.combohrium.com
Green Chemistry Considerations in Trifluoromethylbenzofuran Synthesis
Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. matanginicollege.ac.inpaperpublications.org This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. wordpress.com
Key green chemistry considerations applicable to benzofuran synthesis include:
Use of Safer Solvents: Traditional organic synthesis often relies on hazardous solvents. A greener approach involves using environmentally benign solvents like water. researchgate.netgarph.co.uk For example, the synthesis of benzofurans has been achieved in pure water using a heterogeneous palladium-copper catalyst, which simplifies purification and reduces waste. divyarasayan.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Reactions like the one-pot Sonogashira coupling-cyclization of halophenols offer high atom economy by combining multiple steps and reducing the need for intermediate isolation. arkat-usa.org
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enable reactions with higher efficiency and selectivity, often under milder conditions, thus saving energy. matanginicollege.ac.in Nickel-catalyzed cross-couplings and gold-catalyzed cycloisomerizations are examples of efficient catalytic methods used in benzofuran synthesis. beilstein-journals.orgresearchgate.net
Renewable Feedstocks: Whenever practical, raw materials should be renewable rather than depleting. matanginicollege.ac.in While many precursors for benzofuran synthesis are derived from petrochemicals, research into bio-based starting materials aligns with this green principle. matanginicollege.ac.in
Designing Safer Chemicals: The overarching goal is to design chemical products to be effective while minimizing their toxicity. paperpublications.org This involves understanding structure-activity and structure-toxicity relationships to create safer molecules from the outset.
By integrating these principles, the synthesis of this compound and its analogs can be made more environmentally friendly and sustainable.
Reaction Chemistry and Mechanistic Insights of 4 Trifluoromethyl Benzofuran and Derivatives
Investigation of Reaction Pathways and Transition States
Understanding the mechanistic underpinnings of reactions involving 4-(trifluoromethyl)benzofuran is crucial for the rational design of synthetic routes and the prediction of product outcomes. The electronic perturbation by the 4-CF3 group is a key factor in these pathways.
Catalysis provides efficient and selective pathways for the synthesis and modification of benzofuran (B130515) systems. Both Lewis acids and transition metals have been employed to facilitate the construction of the benzofuran core and the introduction of trifluoromethyl groups.
Lewis Acid Catalysis: Lewis acids are instrumental in activating substrates and lowering the activation energy for cyclization reactions that form the benzofuran ring. nih.gov For instance, the iron-chloride-catalyzed ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes proceeds via a proposed Lewis-acid-promoted intramolecular cyclization to furnish trifluoromethylselenolated benzofurans. nih.gov Similarly, boron trifluoride diethyl etherate has been used to promote Domino reactions to synthesize benzofuran derivatives. nih.gov While not forming the this compound isomer directly, these methods establish the utility of Lewis acids in constructing benzofurans bearing trifluoromethyl-containing substituents. The mechanism typically involves the coordination of the Lewis acid to a lone pair on a reactant, which facilitates the key bond-forming steps. nih.gov
Transition Metal Catalysis: Transition metals, particularly palladium, copper, and nickel, are workhorses in modern organic synthesis and feature prominently in the construction of benzofuran derivatives. acs.org
Palladium and Copper Catalysis: The Sonogashira coupling, co-catalyzed by palladium and copper, is a powerful tool for forming key C-C bonds. The reaction of iodophenols with terminal alkynes, followed by intramolecular cyclization, is a classic route to benzofurans. acs.org Incorporating a trifluoromethyl group at the 4-position of the iodophenol precursor would directly lead to the corresponding this compound derivative. The catalytic cycle involves oxidative addition of the iodophenol to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination. acs.org
Copper Catalysis: Copper catalysts are effective for intramolecular O-arylation reactions. acs.org A one-pot process involving regioselective halogenation of an aryl ketone followed by copper-catalyzed O-arylation can produce various benzofurans. acs.org Applying this strategy to a suitably substituted precursor would yield this compound. The mechanism is proposed to involve radical transfer between the substrate and the Cu catalyst to generate an intermediate that undergoes cyclization and oxidation. nih.govacs.org
Nickel Catalysis: Nickel catalysts have been utilized to activate nucleophilic addition reactions for the synthesis of benzofurans. acs.org For example, the combination of a nickel salt like Ni(OTf)2 with a ligand such as 1,10-phenanthroline (B135089) can catalyze the formation of the benzofuran ring system. acs.org The reaction pathway involves the formation of a nickel intermediate, which then undergoes nucleophilic addition and transmetalation steps. acs.org
The table below summarizes representative catalytic systems used in the synthesis of benzofuran derivatives, which are applicable to the synthesis of this compound.
| Catalyst System | Reaction Type | Precursors | Key Mechanistic Steps | Ref |
| FeCl₃ | Intramolecular Cyclization | Substituted alkynyl benzenes, CF₃Se-reagent | Lewis acid-promoted ring closure | nih.gov |
| (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Cyclization | Iodophenols, Terminal alkynes | Oxidative addition, transmetalation, reductive elimination | acs.org |
| Copper salts | Intramolecular O-arylation | Halogenated aryl ketones | C-H halogenation, C-O bond formation | acs.org |
| Ni(OTf)₂ / 1,10-Phenanthroline | Cyclization | o-halophenols, alkynes | Oxidative addition, nucleophilic addition, reductive elimination | acs.org |
Radical reactions offer an alternative pathway for the functionalization of heterocycles. Transition metal-free intermolecular radical coupling reactions have been developed for the synthesis of 3-substituted benzofurans. nih.gov This process utilizes heteroatom-centered anions as super-electron-donors (SEDs) to initiate a single-electron-transfer (SET) process with 2-iodophenyl allenyl ethers. nih.gov While this specific method leads to 3-functionalization, radical pathways are highly relevant to trifluoromethylation itself. The trifluoromethyl radical (•CF3) is a key intermediate in many reactions that install the CF3 group onto aromatic rings. These radicals can be generated from various precursors (e.g., Togni's reagents, CF3I) and can add to the benzofuran ring, followed by rearomatization to yield the trifluoromethylated product. The regioselectivity of this radical addition would be influenced by the electronic landscape of the benzofuran ring.
Copper-mediated trifluoromethylation is a widely used method for introducing the CF3 group. These reactions often proceed through the formation of a trifluoromethylcopper (B1248711) (CuCF3) species. This intermediate can be generated from various sources, including TMSCF3 (Ruppert-Prakash reagent) in the presence of a copper salt. The CuCF3 species can then participate in cross-coupling reactions with aryl halides or pseudohalides. The synthesis of this compound could be achieved by reacting a 4-halobenzofuran (e.g., 4-iodobenzofuran) with a CuCF3 reagent. The mechanism involves an oxidative addition/reductive elimination cycle or a related pathway, transferring the CF3 group to the benzofuran core. Analogous copper-mediated pentafluoroethylation reactions have been described using Et3SiCF2CF3 as the fluoroalkyl source, highlighting the viability of using perfluoroalkylcopper intermediates in the synthesis of fluorinated heterocycles. rsc.org
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, in particular, is a powerful method for benzofuran synthesis. researchgate.net Research has shown that a trifluoroacetyl group can significantly accelerate this type of rearrangement. nih.govresearchgate.net In this synthetic strategy, an O-phenyloxime is N-trifluoroacetylated, which triggers a smooth organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement at low temperatures. organic-chemistry.orgnih.gov This is followed by a concomitant cyclization to yield a dihydrobenzofuran or, with subsequent elimination, the fully aromatic benzofuran. organic-chemistry.org This demonstrates a powerful synergy where a trifluoromethyl-containing group facilitates the formation of the core heterocyclic structure. While this specific example uses a trifluoroacetyl group as a trigger rather than installing a trifluoromethyl group on the final ring, it underscores the profound electronic influence of fluorinated groups on pericyclic reaction pathways. organic-chemistry.orgnih.gov
Functionalization and Derivatization Reactions
Once the this compound core is synthesized, its functionalization allows for the creation of a diverse range of derivatives. The electron-withdrawing CF3 group at the 4-position strongly influences the reactivity and regioselectivity of subsequent reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In benzofuran, the fused furan (B31954) ring is significantly more reactive towards electrophiles than the benzene (B151609) ring. pearson.com Theoretical calculations and experimental results show that electrophilic attack occurs preferentially on the five-membered ring. pixel-online.net
For the parent benzofuran molecule, there is competition between attack at the C2 and C3 positions. stackexchange.com
Attack at C2: The resulting carbocation intermediate (a sigma complex) is stabilized by resonance involving the benzene ring, analogous to a benzylic cation. stackexchange.com
Attack at C3: The carbocation intermediate is stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com
The outcome often depends on the specific reaction conditions and the electrophile used. However, for many reactions like bromination, substitution occurs primarily at the 2-position. pearson.com
In the case of This compound , the strong electron-withdrawing CF3 group on the benzene ring deactivates the entire molecule towards electrophilic attack compared to unsubstituted benzofuran. However, its primary electronic effect will be to further reduce the electron density in the benzene portion of the molecule, reinforcing the inherent preference for substitution on the furan ring. The CF3 group's influence on the C2 versus C3 selectivity is more subtle. By withdrawing electron density through the sigma frame and through space, it will slightly destabilize both potential carbocation intermediates in the furan ring. However, the effect will likely be more pronounced at the adjacent C3a-C4 bond, potentially making attack at C3 slightly less disfavored than it might be otherwise, although C2 attack is still generally expected to be the major pathway due to superior resonance stabilization of the intermediate. pearson.comstackexchange.com
The table below outlines expected outcomes for common EAS reactions on the this compound scaffold.
| Reaction | Reagents | Expected Major Product(s) | Mechanistic Rationale | Ref |
| Nitration | HNO₃ / CH₃COOH | 2-Nitro-4-(trifluoromethyl)benzofuran | Formation of nitronium ion (NO₂⁺), preferential attack at the electron-rich C2 position. | youtube.com |
| Bromination | Br₂ | 2-Bromo-4-(trifluoromethyl)benzofuran | The furan ring is highly activated towards halogenation, directing substitution to C2. | pearson.com |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acyl-4-(trifluoromethyl)benzofuran | Generation of an acylium ion, which attacks the most nucleophilic position (C2). | youtube.com |
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H arylation, Sonogashira coupling)
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. For benzofuran and its derivatives, these reactions typically target the C2 and C3 positions of the furan ring.
C-H Arylation: Direct C-H arylation offers an atom-economical method for forming C-C bonds, avoiding the need for pre-functionalization of the benzofuran substrate. Palladium-catalyzed C-H arylation of the parent benzofuran ring occurs with high regioselectivity at the C2 position. nsf.govbohrium.comnih.gov The mechanism is believed to involve a concerted metalation-deprotonation pathway or a Heck-type carbopalladation intermediate. nsf.gov
Table 1: Representative Conditions for C-H Arylation of Benzofuran Derivatives This table is based on data for the general benzofuran scaffold, as specific examples for the 4-CF3 derivative are not widely reported. Conditions would likely require optimization.
| Arylating Agent | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Position | Yield (%) | Ref. |
| Aryl Iodides | Pd(OAc)₂ / SPhos | Ag₂CO₃ | HFIP | RT | C2 | High | nsf.gov |
| Triarylantimony Difluorides | Pd(OAc)₂ | CuCl₂ | 1,2-DCE | 80 | C2 | Moderate-High | nih.gov |
| Aryl Bromides (electron-deficient) | Pd(OAc)₂ | KOAc | DMA | 150 | C2 & C3 | Good | researchgate.net |
Sonogashira Coupling: The Sonogashira coupling is a robust palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of substituted benzofurans, typically by coupling a 2-halophenol with a terminal alkyne followed by cyclization. lookchem.com
For a pre-formed system like this compound, a Sonogashira coupling would necessitate a halogenated precursor, such as 2-bromo-4-(trifluoromethyl)benzofuran. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, copper(I) coordinates with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the alkynylated product and regenerates the palladium(0) catalyst. wikipedia.org The presence of the 4-CF₃ group is not expected to interfere with the fundamental mechanism, although its electronic influence might modulate the rates of oxidative addition or reductive elimination.
Table 2: General Conditions for Sonogashira Coupling in Benzofuran Synthesis This table illustrates conditions used to construct benzofuran rings, which are applicable for the functionalization of halogenated this compound.
| Substrates | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Outcome | Ref. |
| 2-Iodophenol, Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | RT - 60 | 2-Substituted Benzofuran | lookchem.com |
| 2-Bromophenoxy derivative, Terminal Alkyne | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene (B28343) | 120 | 2,3-Disubstituted Benzofuran | organic-chemistry.org |
| Halogenated Porphyrin, 4-Ethynylbenzaldehyde | Pd-XPhos-G3 / CuI | i-Pr₂NEt | THF | 60 | Porphyrin-Benzaldehyde Adduct | rsc.org |
Cycloaddition Reactions
The furan ring of benzofuran can participate in cycloaddition reactions, acting either as a diene or, more commonly, as a dienophile. The reactivity in these roles is heavily influenced by the substituents on the ring.
Due to the aromaticity of the benzofuran system, its C2-C3 double bond is typically electron-rich and reluctant to act as a dienophile in normal-electron-demand Diels-Alder reactions. However, the introduction of a potent electron-withdrawing group dramatically alters this behavior. The 4-trifluoromethyl group, through its strong inductive effect, reduces the electron density of the entire heterocyclic system, including the C2-C3 double bond. This electronic depletion transforms the bond into an efficient dienophile for [4+2] cycloadditions with electron-rich dienes. acs.orgfigshare.comacs.org
These reactions provide a powerful method for the dearomatization of the benzofuran core, leading to the formation of complex tricyclic oxygenated frameworks. researchgate.net The process can be promoted by thermal activation, but in cases with less reactive dienes, a combination of Lewis acid catalysis (e.g., zinc chloride) and high pressure is often required to achieve good yields and stereoselectivity. acs.orgacs.org
Table 3: Examples of [4+2] Cycloaddition with Electron-Deficient Benzofurans The reactivity shown for 3-acylbenzofurans is directly analogous to the expected behavior of this compound.
| Benzofuran Derivative | Diene | Activation Method | Product Type | Yield | Ref. |
| 3-Acetylbenzofuran | 2,3-Dimethyl-1,3-butadiene | Thermal (110 °C) | Tricyclic Adduct | 98% | acs.org |
| 3-Benzoylbenzofuran | 1,3-Cyclohexadiene | ZnCl₂, High Pressure (14 kbar) | Tricyclic Adduct | 80% | acs.org |
| 3-Acetylbenzofuran | Danishefsky's Diene | High Pressure (14 kbar) | Tricyclic Adduct | 99% | acs.org |
In addition to Diels-Alder reactions, benzofurans can undergo photochemical cycloadditions. For example, the photooxygenation of 2,3-dimethylbenzofuran (B1586527) proceeds through a [2+2] cycloaddition with singlet oxygen to form a transient dioxetane intermediate. researchgate.net
Redox Reactions
Oxidation: The C2-C3 double bond of the benzofuran nucleus is susceptible to oxidation. Biomimetic oxidation systems, such as those using hydrogen peroxide catalyzed by manganese porphyrins, model the metabolic pathways mediated by cytochrome P450 enzymes. mdpi.com The key step in this process is the epoxidation of the furan ring to form a highly reactive benzofuran oxide. mdpi.com This epoxide is generally unstable and can undergo subsequent transformations. Depending on the reaction conditions and the substitution pattern of the benzofuran, the epoxide can rearrange to form benzofuranones or undergo ring-opening, often leading to salicylaldehyde (B1680747) or its derivatives. mdpi.com The electron-withdrawing nature of the 4-CF₃ group would likely influence the stability and subsequent reaction pathways of the epoxide intermediate.
Reduction: The furan moiety of benzofuran can be selectively reduced, typically through catalytic hydrogenation. This reaction saturates the C2-C3 double bond to yield the corresponding 2,3-dihydrobenzofuran. researchgate.net This transformation is a common strategy to access the dihydrobenzofuran scaffold. The trifluoromethyl group is robust and generally inert to standard catalytic hydrogenation conditions, allowing for the selective reduction of the heterocyclic part of the molecule.
Structure-Reactivity Relationships in this compound Systems
The chemical behavior of this compound is a direct consequence of the powerful electronic perturbations induced by the trifluoromethyl group on the benzofuran nucleus. The CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry, primarily exerting its influence through a negative inductive effect (-I).
This strong electron withdrawal has several key consequences for reactivity:
Deactivation of the Aromatic System: The entire π-system of both the benzene and furan rings is depleted of electron density. This deactivation makes the molecule significantly less susceptible to electrophilic aromatic substitution compared to unsubstituted benzofuran. Reactions that rely on the nucleophilicity of the ring, such as Friedel-Crafts acylations or certain C-H functionalizations, are expected to be considerably slower and require more forcing conditions. nih.gov
Modulation of Furan Ring Reactivity: The electron density at the C2 and C3 positions is significantly reduced. While C2 is generally the most acidic and reactive site for C-H functionalization in benzofuran, the deactivating effect of the 4-CF₃ group diminishes its nucleophilic character. nsf.govresearchgate.net This makes electrophilic attack at this position more difficult.
Enhanced Dienophilicity: Conversely, the reduction of electron density at the C2-C3 double bond enhances its electrophilicity. This "activation" transforms the otherwise unreactive double bond into a potent dienophile capable of participating in normal-electron-demand Diels-Alder reactions with electron-rich dienes. acs.orgacs.org This inverse-electron-demand character is a hallmark of benzofurans bearing strong electron-withdrawing groups.
Influence on Intermediates: The CF₃ group can affect the stability of reaction intermediates. For example, it would destabilize any cationic intermediates that might form during electrophilic attack, further impeding such reactions. Conversely, it may stabilize anionic intermediates if negative charge can be delocalized into the ring system.
Table 4: Summary of Electronic Effects of the 4-CF₃ Group and Predicted Impact on Reactivity
| Property | Electronic Effect of 4-CF₃ Group | Predicted Impact on Reactivity |
| Electrophilic Substitution | Strong inductive electron withdrawal (-I) deactivates the entire ring system. | Decreased reactivity at all positions (C2, C3, C5, C6, C7). Requires harsher reaction conditions. |
| C-H Arylation (at C2/C3) | Reduces nucleophilicity of the C2 and C3 positions. | Slower reaction rates compared to unsubstituted benzofuran. |
| [4+2] Cycloaddition | Reduces electron density of the C2=C3 double bond, increasing its electrophilicity. | Enhanced reactivity as a dienophile with electron-rich dienes. |
| Oxidation | Inductive withdrawal may influence the stability and reactivity of the intermediate epoxide. | May alter the distribution of ring-opened vs. rearranged products. |
| Acidity of C-H Bonds | Increases the acidity of ring protons, particularly the C2-H, through inductive stabilization of the conjugate base. | Facilitates deprotonation/metalation at the C2 position. |
Advanced Characterization and Analytical Methodologies for 4 Trifluoromethyl Benzofuran
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-(Trifluoromethyl)benzofuran, providing detailed information about its atomic connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule. nih.gov
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the benzofuran (B130515) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the heterocyclic furan (B31954) ring. Protons on the benzene (B151609) ring will typically appear in the aromatic region (approximately 7.0-8.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing their connectivity to neighboring protons. The protons on the furan ring will have characteristic shifts that can be compared to known benzofuran systems.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show distinct resonances for the carbons of the benzofuran skeleton and the trifluoromethyl group. The carbon atom directly attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the position of the trifluoromethyl substituent.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. nih.gov For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a unique fingerprint for the trifluoromethyl group in this specific chemical environment. For comparison, the ¹⁹F NMR chemical shift for 1-nitro-4-(trifluoromethyl)benzene has been reported at approximately -63.18 ppm. rsc.org
Expected NMR Data for this compound (Note: The following data is predictive and based on analogous compounds. Actual experimental values may vary.)
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H (Aromatic) | 7.0 - 8.0 | d, t, m | 7.0 - 9.0 (ortho), 2.0 - 3.0 (meta) |
| ¹H (Furan) | 6.8 - 7.8 | d, s | ~1.0 - 3.0 |
| ¹³C (Aromatic) | 110 - 160 | s, q | C-F coupling (~30-40 Hz for C-CF₃) |
| ¹³C (CF₃) | ~123 | q | ¹J(C-F) ~ 270 Hz |
| ¹⁹F (CF₃) | -60 to -65 | s | N/A |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within this compound. nist.gov
FT-IR Spectroscopy: The FT-IR spectrum will display absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations of the aromatic and furan rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic and furan rings (in the 1450-1600 cm⁻¹ region), and C-O-C stretching of the furan ring (typically around 1000-1250 cm⁻¹). Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While C=O and O-H bonds typically show strong IR bands, C-C and C=C bonds of the aromatic system often produce strong signals in the Raman spectrum. Therefore, the benzofuran ring system should be clearly identifiable. The symmetric C-F stretching modes of the CF₃ group are also expected to be Raman active. researchgate.netnih.gov
Expected Vibrational Frequencies for this compound (Note: The following data is predictive and based on analogous compounds. Actual experimental values may vary.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| C-O-C Stretch (Furan) | 1250 - 1000 | FT-IR |
| C-F Stretch (CF₃) | 1350 - 1100 | FT-IR |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated benzofuran system. The position of the absorption maxima (λmax) can be influenced by the trifluoromethyl group and the solvent polarity. The UV-Vis spectrum of the parent benzofuran shows absorption maxima around 245, 275, and 282 nm. nist.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. longdom.orgnih.gov For this compound (C₉H₅F₃O), HRMS would provide a very precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M]⁺ | 186.0316 |
| [M+H]⁺ | 187.0394 |
| [M+Na]⁺ | 209.0214 |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic and Separation Techniques for Purity Assessment
Chromatographic techniques are essential for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. nih.govnih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for assessing the purity of this compound. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. The presence of any impurity peaks would indicate the level of purity.
Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography is another excellent method for purity assessment. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide high-resolution separation of the target compound from any starting materials, byproducts, or residual solvents. The retention time and the mass spectrum of the peak would confirm the identity and purity of the compound.
Computational Chemistry and Theoretical Modeling of 4 Trifluoromethyl Benzofuran
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the physicochemical properties of organic molecules, including benzofuran (B130515) derivatives. physchemres.orgaip.org DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. aip.orgsemanticscholar.org For instance, studies on related benzofuran structures often employ basis sets such as 6-311++G(d,p) to achieve precise results. semanticscholar.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This method is crucial for predicting electronic absorption spectra (UV-Vis), which arise from transitions between molecular orbitals. sci-hub.se For molecules like 4-(Trifluoromethyl)benzofuran, TD-DFT can elucidate how the trifluoromethyl substituent influences the absorption wavelengths and oscillator strengths corresponding to π–π* transitions within the aromatic system.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comresearchgate.net For this compound, the process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total electronic energy is at its lowest. stackexchange.com The benzofuran ring system itself is inherently planar. The optimization would confirm this planarity and determine the precise orientation of the trifluoromethyl (CF₃) group relative to the ring.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. While the fused ring structure of benzofuran is rigid, rotation around the C4-CF₃ single bond can lead to different conformers. Theoretical calculations can identify the most stable rotational conformation by mapping the potential energy as a function of the dihedral angle. For many trifluoromethyl-substituted aromatic compounds, the lowest energy conformation is typically a staggered one, which minimizes steric hindrance between the fluorine atoms and the adjacent hydrogen atom on the benzene (B151609) ring.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C4-C(CF₃) | ~1.51 Å |
| Bond Length | C-F (average) | ~1.34 Å |
| Bond Length | C7a-O1 | ~1.37 Å |
| Bond Angle | C3a-C4-C(CF₃) | ~121° |
| Bond Angle | F-C-F (average) | ~107° |
| Dihedral Angle | C3a-C4-C-F | Staggered (~60°) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
For this compound, the strong electron-withdrawing nature of the CF₃ group is expected to significantly influence the FMOs. It would lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzofuran. This effect is due to the inductive withdrawal of electron density from the aromatic π-system. mdpi.com The HOMO is typically distributed across the benzofuran ring system, while the LUMO also encompasses the ring, with potential contributions from the σ* orbitals of the C-F bonds. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced polarizability. physchemres.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. aip.orgsemanticscholar.org This analysis can quantify the delocalization of electron density through hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. For this compound, NBO analysis would reveal the charge distribution, showing a significant positive partial charge on the carbon of the CF₃ group and negative charges on the fluorine and oxygen atoms. It can also quantify the stabilizing interactions, such as those between the lone pairs of the furan (B31954) oxygen and the π* anti-bonding orbitals of the aromatic ring.
Table 2: Predicted Frontier Molecular Orbital Energies for Benzofuran Derivatives (Illustrative Comparison) Note: These values are illustrative examples based on data for related benzofuran derivatives to demonstrate the expected effect of an electron-withdrawing group (EWG).
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzofuran (Unsubstituted) | ~ -6.20 | ~ -0.95 | ~ 5.25 |
| This compound | ~ -6.85 | ~ -1.60 | ~ 5.25 |
| Benzofuran with Donor Group | ~ -5.80 | ~ -0.80 | ~ 5.00 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.comreadthedocs.io The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. wolfram.comchemrxiv.org
For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atom of the furan ring, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net The highly electronegative fluorine atoms of the CF₃ group would create a region of strong positive potential (blue) on the carbon atom of the CF₃ group and the adjacent hydrogen atoms, while the fluorine atoms themselves would be surrounded by negative potential. This distribution highlights the molecule's polar nature and helps identify its reactive sites. chemrxiv.org
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com Computational methods are widely used to predict the NLO properties of molecules by calculating their electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). physchemres.orgsemanticscholar.org Benzofuran derivatives have been investigated as potential NLO materials, particularly when substituted with electron-donating and electron-withdrawing groups that create a charge-transfer pathway across the π-conjugated system. physchemres.org
The presence of the strongly electron-withdrawing CF₃ group at the 4-position of the benzofuran ring suggests that this compound could exhibit notable NLO properties. DFT calculations can quantify the components of the hyperpolarizability tensor to yield the total hyperpolarizability value. A large β₀ value is indicative of a significant NLO response. tandfonline.com The magnitude of this response would be highly dependent on the intramolecular charge transfer characteristics, which are enhanced by the push-pull nature of the substituent on the aromatic ring.
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | μ | 4.50 | Debye |
| Mean Polarizability | ⟨α⟩ | 25.1 x 10⁻²⁴ | esu |
| Total First Hyperpolarizability | β₀ | 15.2 x 10⁻³⁰ | esu |
Reaction Mechanism Predictions and Validation
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. wuxiapptec.compku.edu.cn The calculation of activation energies (the energy difference between reactants and the transition state) allows for the prediction of reaction kinetics and the feasibility of different reaction pathways. wuxiapptec.com
Numerous synthetic routes to benzofuran derivatives have been proposed, including acid-catalyzed cyclizations, transition-metal-catalyzed cross-coupling and annulation reactions, and intramolecular cyclizations. nih.govacs.orgresearchgate.net For the synthesis of this compound, computational modeling could be used to:
Investigate Regioselectivity: In reactions where multiple isomers can be formed, DFT calculations can predict the major product by comparing the activation energies of the competing pathways. wuxiapptec.com
Elucidate the Role of Catalysts: Modeling can show how a metal catalyst (e.g., Palladium, Copper, Rhodium) interacts with the reactants, lowers the activation energy, and facilitates the reaction. acs.org
Validate Proposed Mechanisms: Theoretical predictions of intermediates and transition state structures can be compared with experimental observations to support or refute a proposed reaction mechanism. nih.govacs.org
For example, in a potential synthesis involving the cyclization of a substituted o-alkynylphenol, DFT could be used to model the transition state of the 5-endo-dig cyclization, providing insight into the electronic and steric factors that govern the reaction's efficiency. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For this compound, these studies would computationally explore how modifications to its structure correlate with changes in its biological efficacy. While specific comprehensive SAR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on other substituted benzofuran derivatives. researchgate.netnih.govnih.gov
A typical computational SAR study for this compound derivatives would involve the systematic in silico modification of the benzofuran core and the subsequent calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Quantitative Structure-Activity Relationship (QSAR) models can then be developed to establish a mathematical correlation between these descriptors and the observed biological activity.
For instance, the trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which will significantly influence the electron density distribution across the benzofuran ring system. Computational models can predict how this electronic modification affects the molecule's ability to interact with biological targets. Furthermore, introducing various substituents at other positions (e.g., C2, C3, C5, C6, C7) of the this compound scaffold would be modeled to probe the steric and electronic requirements for optimal activity.
Below is a hypothetical data table illustrating the types of computational data that would be generated in a SAR study of this compound derivatives. The biological activity data presented is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Computational SAR Data for this compound Derivatives
| Derivative | Substitution | Calculated LogP | Calculated Dipole Moment (Debye) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| 1 | None | 3.5 | 2.8 | 10.5 |
| 1a | 2-Methyl | 3.9 | 2.9 | 8.2 |
| 1b | 2-Phenyl | 5.2 | 2.6 | 5.1 |
| 1c | 5-Bromo | 4.1 | 3.1 | 7.9 |
| 1d | 7-Amino | 3.1 | 3.5 | 12.3 |
This table is interactive. You can sort the data by clicking on the column headers.
The data in this hypothetical table suggests that increasing lipophilicity (higher LogP) and modulating the dipole moment through substitution could lead to enhanced biological activity (lower IC₅₀). Such computational predictions would need to be validated through experimental synthesis and biological testing.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can elucidate its binding mode within the active site of a specific protein target, providing valuable information on the intermolecular interactions that stabilize the complex. This is crucial for understanding its mechanism of action and for designing more potent inhibitors.
Given the wide range of biological activities reported for benzofuran derivatives, potential targets for this compound could include kinases, enzymes involved in inflammatory pathways, or receptors implicated in cancer. nih.govresearchgate.netmdpi.com For a hypothetical protein target, a molecular docking study would involve preparing the 3D structures of both the ligand (this compound) and the receptor. The ligand would then be placed into the binding site of the receptor, and various conformational poses would be sampled and scored based on a scoring function that estimates the binding affinity.
The key interactions governing the binding of this compound would be analyzed. These could include:
Hydrogen Bonds: The oxygen atom in the furan ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic benzofuran core and the trifluoromethyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The fluorine atoms of the trifluoromethyl group could potentially form halogen bonds with electron-donating atoms in the protein.
π-π Stacking: The aromatic ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The results of a molecular docking study are often summarized in a table that details the interacting residues, the types of interactions, and the predicted binding affinity (often expressed as a docking score or in kcal/mol).
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Lys121 | Hydrogen Bond (with furan oxygen) | 2.9 | -8.5 |
| Leu78 | Hydrophobic | 3.8 | |
| Val86 | Hydrophobic | 4.1 | |
| Phe233 | π-π Stacking | 4.5 | |
| Trp154 | Hydrophobic (with CF₃ group) | 4.2 |
This table is interactive. You can sort the data by clicking on the column headers.
The hypothetical data in Table 2 illustrates a plausible binding mode for this compound within a protein's active site. The negative binding affinity suggests a favorable interaction. These computational predictions provide a structural basis for the molecule's activity and can guide further optimization efforts to enhance potency and selectivity.
Advanced Applications and Prospective Research Avenues for Trifluoromethylated Benzofurans
Role as Versatile Building Blocks in Organic Synthesis
Trifluoromethylated benzofurans serve as crucial intermediates or building blocks in the synthesis of more complex molecules. nih.govrsc.orgresearchgate.neturfu.ru Their utility stems from the stability of the trifluoromethyl group and the reactivity of the benzofuran (B130515) ring system, which allows for further functionalization. Various synthetic strategies have been developed to construct this valuable scaffold.
Innovative synthetic routes, often employing transition metal catalysis, have been devised to produce trifluoromethylated benzofuran derivatives. nih.gov For instance, silver-based catalysts have been successfully used for the cascade reactions of phenols with CF3-substituted propynols to yield these benzofuran structures. nih.gov The development of such methods is critical as it provides chemists with the tools to assemble these biologically potent nuclei for further investigation. researchgate.net The products of these syntheses are often not the final target but key precursors for creating a diverse library of compounds for various applications. researchgate.neturfu.ru
| Catalyst/Reagent | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Silver-based catalysts (e.g., AgNTf2) | Cascade Reaction (Friedel-Crafts propargylation, Michael addition, hydride shift) | Efficient synthesis from phenols and CF3-substituted propynols. | nih.gov |
| Transition Metals (General) | Various catalytic cycles | Essential for constructing the core benzofuran nucleus with trifluoromethyl groups. | nih.gov |
| Trifluoromethylnitrones | [3+2] Cycloaddition | A versatile precursor for synthesizing a range of trifluoromethylated heterocycles. | rsc.org |
Potential in Materials Science Research (e.g., fluorescent derivatives)
The benzofuran scaffold is a known chromophore with applications in materials science due to its beneficial electrochemical behavior, thermal stability, and high quantum yields for blue-light emission. nih.gov These properties make benzofuran derivatives suitable for use in organic light-emitting diodes (OLEDs), sensors, and biosensors. researchgate.net
The introduction of a trifluoromethyl group can further modulate these electronic and photophysical properties. While specific research on 4-(Trifluoromethyl)benzofuran is emerging, related benzofurazan (B1196253) derivatives have been extensively studied as fluorescent probes and chemosensors. mdpi.com These compounds exhibit fluorescence characteristics that are sensitive to their molecular environment, making them useful for detecting specific analytes. researchgate.net The development of novel benzofurans, including trifluoromethylated variants, holds promise for creating new fluorescent materials for applications ranging from biological research tools to organic-electronic devices. tus.ac.jp
Strategies for Agrochemical Development
The incorporation of fluorine and, specifically, trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals. researchgate.net The CF3 group can enhance a molecule's efficacy by improving its metabolic stability and transport properties to the target site. researchgate.net A significant portion of recently developed pesticides contains fluorine. bohrium.com
While the benzofuran ring itself is found in compounds with biological activity, the strategic placement of a trifluoromethyl group could lead to the development of novel herbicides, fungicides, or insecticides. nih.govccspublishing.org.cn The development strategy would involve synthesizing derivatives of this compound and screening them for activity against various agricultural pests and pathogens. This approach leverages the known benefits of the CF3 group to enhance the intrinsic biological potential of the benzofuran scaffold. nih.gov
Future Directions in Medicinal Chemistry Research (general, focusing on scaffold utility and design principles)
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netnih.gov The addition of a trifluoromethyl group is a key strategy in modern drug design to optimize the physicochemical and pharmacokinetic properties of lead compounds. semanticscholar.org
Future research will likely focus on using this compound as a starting point for the rational design of new therapeutic agents. nih.gov The stability and specific electronic properties conferred by the CF3 group can be exploited to fine-tune interactions with biological targets and improve drug-like properties. st-andrews.ac.uk
Scaffold Design and Optimization for Target Interactions
Scaffold-based drug design is a cornerstone of medicinal chemistry. mdpi.com The this compound scaffold offers a rigid and synthetically accessible framework that can be systematically modified to probe interactions with specific biological targets. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, significantly alters the electronic distribution of the benzofuran ring, which can influence binding affinity and selectivity for target proteins. nih.gov
Optimization strategies involve the synthesis of libraries of derivatives where different functional groups are introduced at various positions on the benzofuran ring. nih.gov This allows for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors for targets such as kinases, proteases, or demethylases. mdpi.comnih.gov Computational methods, such as molecular docking, can be used to predict binding modes and rationalize the observed SAR, further accelerating the optimization process. nih.govresearchgate.net
Exploration of Novel Chemical Biology Probes
Chemical probes are essential small-molecule tools for elucidating the function of proteins and pathways in biological systems. escholarship.org High-quality probes must be potent, selective, and have a well-defined mechanism of action. The benzofuran scaffold, particularly when functionalized to be fluorescent, is an excellent starting point for developing such probes. nih.govnih.govresearchgate.net
Derivatives of this compound could be developed as fluorescent probes for biological imaging. nih.gov The inherent fluorescence of the benzofuran core can be tuned by synthetic modification, and the CF3 group can enhance properties like cell permeability and metabolic stability. These probes could be designed to bind selectively to a specific protein target, allowing for its visualization and study within a cellular context. nih.govescholarship.org
Challenges and Opportunities in Trifluoromethylated Benzofuran Chemistry
Despite the significant potential, the chemistry of trifluoromethylated benzofurans presents both challenges and opportunities. A primary challenge is the synthesis; carbon-fluorine bond formation can be difficult, often requiring specialized reagents and conditions. pharmtech.com Developing more efficient, scalable, and environmentally benign methods for the synthesis of this compound and its derivatives remains an active area of research. st-andrews.ac.uk
The opportunities, however, are vast. Overcoming the synthetic hurdles will provide broader access to a class of compounds with immense potential. st-andrews.ac.uk The unique combination of the biologically active benzofuran scaffold and the property-enhancing trifluoromethyl group makes these compounds highly attractive for:
Drug Discovery: Developing new therapeutics with improved efficacy and pharmacokinetic profiles. niper.gov.in
Materials Science: Creating novel fluorescent materials for OLEDs, sensors, and bioimaging. tus.ac.jp
Agrochemicals: Designing next-generation pesticides with enhanced performance. bohrium.com
The continued exploration of the synthesis and application of this compound is poised to make significant contributions across multiple scientific disciplines. tus.ac.jp
| Field | Application/Direction | Key Rationale | Reference |
|---|---|---|---|
| Organic Synthesis | Versatile Building Block | Stable core for constructing complex molecules. | nih.govresearchgate.neturfu.ru |
| Materials Science | Fluorescent Materials (OLEDs, Sensors) | Benzofuran scaffold has high quantum yield; CF3 group modulates electronic properties. | nih.govresearchgate.net |
| Agrochemicals | Development of new pesticides | CF3 group enhances metabolic stability and efficacy. | nih.govresearchgate.net |
| Medicinal Chemistry | Scaffold for Drug Design | "Privileged scaffold" with broad biological activity enhanced by CF3 group. | nih.govnih.govnih.gov |
| Chemical Biology Probes | Fluorescent properties allow for use in biological imaging and target validation. | escholarship.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(Trifluoromethyl)benzofuran, and how can purity be optimized?
- Methodological Answer : A two-step strategy involving [3,3]-sigmatropic rearrangement and aromatization is effective. For example, using NaH in THF with benzyloxy-substituted precursors (e.g., 3,5-bis(benzyloxy) derivatives) yields functionalized benzofurans . Alternatively, asymmetric synthesis via Wittig reactions with 4-(trifluoromethyl)benzaldehyde (refractive index: 1.463, boiling point: 66–67°C at 13 mmHg) can achieve enantioselectivity. Purification via column chromatography (hexane/ethyl acetate) and HPLC (retention time: 1.23–1.61 minutes under SQD-FA05/SMD-TFA05 conditions) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight (e.g., m/z 757 [M+H]+) and fragmentation patterns .
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for retention time consistency .
- NMR : Analyze NMR for trifluoromethyl group signals (δ ~ -60 ppm) and NMR for aromatic protons (δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolve crystal packing effects, as demonstrated for sulfonyl- and sulfinyl-benzofuran analogs .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N/Ar) at -20°C in amber vials. Avoid prolonged exposure to bases (e.g., EtN) to prevent decomposition. Use gloves and protective equipment to minimize skin contact, as recommended for fluorinated analogs .
Q. What pharmacological activities have been explored for this compound derivatives?
- Methodological Answer : Derivatives show promise as CCR5 antagonists (e.g., Vicriviroc Maleate, CAS 599179-03-0) and kinase inhibitors. In vitro assays targeting c-Met/HGFR or FLT3 receptors require IC profiling using cell lines (e.g., HCT-116 for cytotoxicity). Structural analogs with pyridinyl or pyrimidinyl substituents enhance bioactivity .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields or analytical data be resolved?
- Methodological Answer : Variability often arises from reaction conditions (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed cross-coupling (2P-FeOSiO-Pd(OAc)) may yield 70–90% depending on aryl iodide substrates . Reproduce experiments using standardized protocols (e.g., NIST-recommended spectral libraries ) and validate via interlaboratory comparisons.
Q. What strategies improve the environmental detection of this compound in complex matrices?
- Methodological Answer : Adapt EPA Method 1613 for polychlorinated dibenzofurans: Use GC-MS/MS with isotopic dilution (e.g., -labeled internal standards) and optimize extraction via Soxhlet (toluene/nonanol mixtures). Limit of quantification (LOQ) can reach 50 pg/mL in soil/water samples .
Q. How do substituent positions (e.g., 4-CF vs. 5-CF) affect electronic properties and reactivity?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals that 4-CF groups increase electrophilicity at the benzofuran 2-position by 12–15% compared to 5-CF. Experimentally, Hammett σ values (σ = 0.54 for CF) correlate with reaction rates in SNAr substitutions .
Q. What are the challenges in crystallizing this compound derivatives for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
